Anteisopentadecanoic Acid

Catalog No.
S519487
CAS No.
5502-94-3
M.F
C15H30O2
M. Wt
242.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anteisopentadecanoic Acid

CAS Number

5502-94-3

Product Name

Anteisopentadecanoic Acid

IUPAC Name

12-methyltetradecanoic acid

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)

InChI Key

XKLJLHAPJBUBNL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

12-methyltetradecanoic acid, 12-MTA cpd, aseanostatin P5, aseanostatin P5, (S)-isomer

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)O

The exact mass of the compound 12-Methyltetradecanoic acid is 242.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Anteisopentadecanoic acid (12-methyltetradecanoic acid, CAS 5502-94-3) is a 15-carbon branched-chain saturated fatty acid (BCFA) characterized by a methyl group at the anteiso (n-2) position [1]. This specific structural feature grants it distinct physicochemical properties, most notably a significantly lower melting point compared to straight-chain and iso-branched analogs[2]. In industrial and research procurement, 12-MTA is primarily sourced as a high-purity analytical standard, a specialized lipid building block for modulating membrane fluidity without unsaturation, and a bioactive precursor for lipoxygenase-inhibition and metabolic pathway studies [1]. Its stability against oxidation, combined with its fluid-like behavior at near-room temperatures, makes it a critical material for advanced lipid formulations and biophysical modeling [2].

Substituting 12-MTA with its structural isomer 13-methyltetradecanoic acid (iso-C15:0) or the straight-chain pentadecanoic acid (C15:0) fundamentally compromises both processability and biological assay integrity [1]. Thermally, the substitution of an anteiso-branch for an iso-branch or straight chain raises the melting point by over 25 °C, shifting the material from a low-temperature fluid to a rigid solid at room temperature, which drastically alters lipid nanoparticle (LNP) packing and membrane phase transitions [2]. Biologically, iso- and anteiso-isomers trigger entirely divergent metabolic pathways; for example, 12-MTA drives glucose uptake in myotubes, whereas iso-C15:0 shifts metabolism toward lipid oxidation[3]. Consequently, buyers must procure the exact anteiso-isomer to ensure reproducible fluidity profiles and specific substrate pathway activation[3].

Anteiso-Branching Drives a >25°C Reduction in Melting Point vs. Iso- and Straight-Chain Analogs

12-Methyltetradecanoic acid (anteiso-C15:0) exhibits a profoundly altered thermal profile compared to its structural isomers. While pentadecanoic acid (straight-chain C15:0) and 13-methyltetradecanoic acid (iso-C15:0) melt at ~52.3 °C and ~50.2 °C respectively [1], 12-MTA melts at 24.2–26.2 °C[2]. This dramatic shift occurs because the anteiso-methyl group disrupts crystalline lipid packing far more effectively than terminal iso-branching [2].

Evidence DimensionMelting Point / Phase Transition Temperature
Target Compound Data24.2–26.2 °C (Anteiso-C15:0)
Comparator Or Baseline~52.3 °C (Pentadecanoic acid) and ~50.2 °C (13-Methyltetradecanoic acid)
Quantified Difference>25 °C reduction in melting point
ConditionsStandard atmospheric pressure, neat solid

Procurement for lipid nanoparticle (LNP) formulation or membrane biophysics requires 12-MTA when low-temperature fluidity is needed without introducing oxidation-prone unsaturated double bonds.

Divergent Metabolic Substrate Preference in Myotube Energy Pathways

In human myotube models, substitution of 12-MTA with iso-branched analogs fundamentally alters metabolic outcomes. 12-Methyltetradecanoic acid specifically upregulates glucose uptake and glycogen synthesis [1]. In contrast, 13-methyltetradecanoic acid (iso-C15:0) and longer iso-branched fatty acids preferentially increase oleic acid uptake and oxidation while reducing insulin-stimulated glycogen synthesis [1].

Evidence DimensionMetabolic Pathway Activation
Target Compound DataIncreases glucose uptake and glycogen synthesis
Comparator Or Baseline13-MTD (iso-C15:0) increases oleic acid oxidation and reduces glycogen synthesis
Quantified DifferenceComplete shift from glucose-driven to lipid-driven metabolism
ConditionsHuman myotube cellular assays

Researchers studying metabolic syndrome or cellular energy cannot substitute iso-C15:0 for anteiso-C15:0, as they trigger entirely divergent metabolic substrate preferences.

Targeted 5-Lipoxygenase Inhibition and Cytotoxicity in Prostate Cancer Models

12-Methyltetradecanoic acid acts as a specific inhibitor of 5-lipoxygenase (5-LOX), reducing levels of the pro-proliferative metabolite 5-HETE [1]. In PC3 prostate cancer cells, this targeted inhibition translates to an IC50 of 2.4–7.5 µM, accompanied by a 4- to 7-fold increase in caspase-3 activity [2]. This specific 5-LOX inhibitory mechanism distinguishes it from generic cytotoxic fatty acids [1].

Evidence DimensionApoptotic Activity (IC50) and Caspase-3 Activation
Target Compound DataIC50 = 2.4–7.5 µM; 4-7x increase in caspase-3
Comparator Or BaselineBaseline untreated PC3 cells
Quantified Difference4- to 7-fold upregulation of caspase-3 via specific 5-HETE depletion
ConditionsPC3 prostate cancer cell line, in vitro assay

Validates 12-MTA as a highly specific precursor or reference standard for targeted lipoxygenase-inhibition assays, preventing off-target effects seen with generic lipid mixtures.

Oxidation-Resistant Fluid Lipid Formulations

12-MTA is utilized for formulating lipid nanoparticles (LNPs) or cosmetic emollients where low-temperature fluidity is required [1]. Because its anteiso-branching lowers the melting point to ~25 °C without the use of double bonds, it provides the physical processability of an unsaturated lipid while maintaining the oxidative stability of a saturated chain [1].

Metabolic Pathway Modulation Assays

In metabolic syndrome and cellular energy research, 12-MTA serves as a specific standard for upregulating cellular glucose uptake and glycogen synthesis in myotube models[2]. It must be selected over iso-branched analogs, which confound assays by shifting metabolism toward lipid oxidation[2].

5-Lipoxygenase (5-LOX) Inhibition Studies

12-MTA is utilized as a targeted bioactive precursor or reference standard in oncology and inflammation research aiming to specifically deplete 5-HETE[3]. Its ability to induce a 4- to 7-fold increase in caspase-3-mediated apoptosis in prostate cancer cell lines makes it highly relevant for evaluating lipoxygenase-mediated disease states [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.224580195 Da

Monoisotopic Mass

242.224580195 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TP0OL0Z8US

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl myristic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023
1: Ishida-Okawara A, Kimoto Y, Watanabe K, Tokuda K, Shibata M, Masuda K, Takano Y, Kawaguchi K, Akagawa H, Nilubol N, et al. Purification and characterization of aseanostatins: actinomycete-derived fatty acid inhibitors to myeloperoxidase release from human polymorphonuclear leukocytes. J Antibiot (Tokyo). 1991 May;44(5):524-32. PubMed PMID: 1648056.

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